4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide
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Overview
Description
4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxy groups and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group.
Introduction of Methoxy Groups: Methoxylation is achieved through the reaction of the sulfonated intermediate with methanol under acidic conditions.
Attachment of the Pyrazolyl Moiety: The final step involves the coupling of the pyrazolyl group to the benzenesulfonamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethoxy-2-nitrobenzenesulfonamide
- 4,5-dimethoxy-2-methylbenzenesulfonamide
- 2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide
Uniqueness
4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethoxy-2-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-9-7-12(21-5)13(22-6)8-14(9)23(19,20)17-15-10(2)11(3)16-18(15)4/h7-8,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSCIQJSMWBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C(=NN2C)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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